2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester
Description
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is a highly functionalized malonic acid derivative characterized by a benzyl ester group and an iodomethyl substituent. The benzyl ester provides steric bulk and stability under basic conditions due to the robustness of benzyl-based protecting groups . The iodomethyl moiety introduces reactivity, particularly in nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry . This compound is likely synthesized via alkylation of the malonic acid backbone or through esterification with iodomethyl alcohol precursors . Its structural complexity enables applications in polymer chemistry (e.g., as a multifunctional initiator) and pharmaceutical intermediates .
Properties
Molecular Formula |
C13H15IO4 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-O-benzyl 1-O-(iodomethyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15IO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
YDFZMDZNEIWMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester typically involves the alkylation of malonic acid derivatives. The process begins with the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide, with subsequent hydrolysis and decarboxylation steps to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, alkyl halides, and strong acids or bases for hydrolysis. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions include substituted acetic acids, enols, and various derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly in the synthesis of barbiturates and anticonvulsants.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester involves its ability to form enolates upon deprotonation. These enolates act as nucleophiles in various reactions, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Malonic Acid Esters
The following table compares key structural and physicochemical properties of 2,2-dimethyl-malonic acid benzyl ester iodomethyl ester with related malonic acid derivatives:
*Estimated based on benzyl/iodomethyl hydrophobicity. †Predicted from analogous dimethylmalonic esters . ‡Lower than non-halogenated esters due to iodine’s thermal lability .
Key Differentiators
- Reactivity: The iodomethyl group enables unique reactivity in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, distinguishing it from non-halogenated esters like dimethylmalonic acid dimethyl ester .
- Stability : Benzyl esters resist cleavage under basic conditions compared to ethyl/methyl esters, but the iodomethyl group may reduce thermal stability .
- Applications : Unlike long-chain esters (e.g., butyl tetradecyl), the iodomethyl-benzyl derivative is suited for polymer initiators or bioactive molecule synthesis .
Thermal and Physical Properties
- Thermodynamics : Predicted standard enthalpy of vaporization (ΔHvap ≈ 83–85 kJ/mol) aligns with dimethylmalonic esters but lower than aliphatic analogs due to iodine’s polarizability .
- Solubility : Low aqueous solubility (log10ws ≈ -6.9) and high logP (~6.8) suggest compatibility with hydrophobic matrices .
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